molecular formula C22H34O2 B045118 Osbond acid CAS No. 25182-74-5

Osbond acid

Cat. No.: B045118
CAS No.: 25182-74-5
M. Wt: 330.5 g/mol
InChI Key: AVKOENOBFIYBSA-WMPRHZDHSA-N
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Description

Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds. It is a member of the omega-6 fatty acid family and is primarily found in fish oils. This compound is a minor constituent of the total unsaturated fatty acids in human serum, with concentrations ranging from 0.1% to 1% . It is synthesized through the elongation and desaturation of arachidonic acid .

Biochemical Analysis

Biochemical Properties

Osbond acid interacts with various enzymes, proteins, and other biomolecules. It is formed in two steps from eicosatetraenoic acid, which is elongated to docosatetraenoic acid and then converted by Δ4-desaturase to this compound . This process involves several enzymes and cofactors, indicating that this compound plays a role in complex biochemical reactions.

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with depressive feelings and self-esteem in adolescents . Moreover, it has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules and its influence on gene expression. It is known that the synthesis of this compound is regulated by the heterodimer of peroxisome proliferator-activated receptor and retinoid X receptor . This suggests that this compound exerts its effects at the molecular level through binding interactions with these receptors, potentially influencing enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound levels can be used as an indicator of docosahexaenoic acid (DHA) deprivation . This suggests that this compound may have a role in long-term cellular function and that its levels may change over time in response to certain conditions.

Dosage Effects in Animal Models

Research has shown that alterations in NMDA receptor function can lead to changes in serum and brain lipid composition, making the brain more vulnerable to dietary omega-3 deprivation . This suggests that the dosage of this compound could potentially influence its effects in animal models.

Metabolic Pathways

This compound is involved in the metabolic pathway of linoleic acid metabolism . It is formed from eicosatetraenoic acid, which is elongated to docosatetraenoic acid and then converted to this compound . This process involves several enzymes and cofactors, indicating that this compound is part of a complex metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: Osbond acid can be synthesized through the elongation and desaturation of arachidonic acidThe reaction conditions typically include the use of specific enzymes such as elongases and desaturases .

Industrial Production Methods: Industrial production of this compound involves the extraction of fish oils, which are rich sources of polyunsaturated fatty acids. The extracted oils are then subjected to purification processes to isolate this compound. These processes may include molecular distillation, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Osbond acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .

Comparison with Similar Compounds

Osbond acid’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912352
Record name Osbond acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docosapentaenoic acid (22n-6)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25182-74-5, 25448-00-4
Record name Osbond acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25182-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osbond acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osbond acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osbond acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSBOND ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Docosapentaenoic acid (22n-6)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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